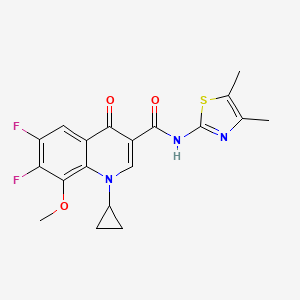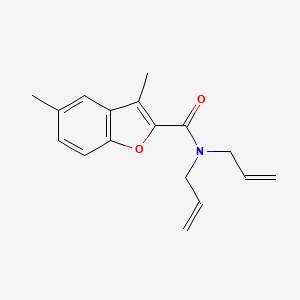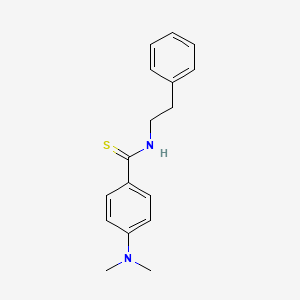![molecular formula C15H25NO B5956602 [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5956602.png)
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol typically involves multiple steps. One common approach is the reaction of 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enylmethanol with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines
Scientific Research Applications
Chemistry
In chemistry, [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, including neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: This compound shares a similar bicyclic structure but lacks the pyrrolidine moiety.
Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-: Similar in structure, this compound has an ethanol group instead of the pyrrolidin-2-yl group.
Uniqueness
The uniqueness of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol lies in its combination of the bicyclic structure with the pyrrolidine moiety. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2)12-6-5-11(14(15)8-12)9-16-7-3-4-13(16)10-17/h5,12-14,17H,3-4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWNYZLGPQWNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCCC3CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-fluorophenyl)butanoyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5956530.png)
![ETHYL 5-ETHYL-4-PHENYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5956531.png)
![{3-(3-phenylpropyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5956536.png)
![4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5956541.png)
![2-(13-BENZOTHIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B5956553.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5956559.png)
![4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5956564.png)
![methyl 2-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B5956572.png)


![3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B5956605.png)

![2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B5956609.png)
